molecular formula C15H18FN7O B13403742 2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B13403742
M. Wt: 331.35 g/mol
InChI Key: HUOWEYMKASBJOX-UHFFFAOYSA-N
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Description

2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a compound known for its structural complexity and potential applications in various fields. This compound is characterized by the presence of dimethylamino, fluorophenyl, and triazolyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include triazole derivatives, fluorinating agents, and dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and fluorophenyl compounds, such as fluconazole and voriconazole. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C15H18FN7O

Molecular Weight

331.35 g/mol

IUPAC Name

2-[2-(dimethylamino)-4-fluorophenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C15H18FN7O/c1-21(2)14-5-12(16)3-4-13(14)15(24,6-22-10-17-8-19-22)7-23-11-18-9-20-23/h3-5,8-11,24H,6-7H2,1-2H3

InChI Key

HUOWEYMKASBJOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)F)C(CN2C=NC=N2)(CN3C=NC=N3)O

Origin of Product

United States

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